
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It is a derivative of benzaldehyde, which has been substituted with a boronate ester group .
Molecular Structure Analysis
The molecular formula of this compound is C13H17BO3 . The structure includes a benzene ring substituted with two chlorine atoms and a boronate ester group . The boronate ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point ranges from 116.0 to 120.0 °C .Scientific Research Applications
Synthesis of Biologically Active Molecules
This compound can be used in the synthesis of biologically active molecules . For example, it can be used to create derivatives of 1,3,5-triazine, which have been investigated for their antimicrobial, antimalarial, anticancer, and antiviral activities .
Antimicrobial Activity
Some derivatives synthesized using this compound have shown promising antimicrobial activity. For instance, certain 1,3,5-triazine 4-aminobenzoic acid derivatives prepared using this compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Borylation Reactions
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety of this compound can be used in borylation reactions . These reactions are useful in the synthesis of boronic esters, which are important intermediates in organic synthesis.
Hydroboration Reactions
Similarly, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety can also be used in hydroboration reactions . These reactions are used to add boron to organic compounds, which can then be converted into various other functional groups.
Preparation of Chemical Intermediates
This compound is often used in the preparation of chemical intermediates . These intermediates can then be used in the synthesis of a wide range of other chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkyl or aryl alkynes and alkenes .
Mode of Action
The compound’s mode of action involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This interaction results in the formation of pinacol benzyl boronate .
Biochemical Pathways
The borylation process it facilitates is a key step in various organic synthesis reactions .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This product is often used as a building block in organic synthesis, contributing to the formation of more complex molecules.
Action Environment
The action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The stability and efficacy of the compound’s action may vary depending on these factors.
properties
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFTYKFVAAQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3220060.png)
![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3220074.png)
![3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220078.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)
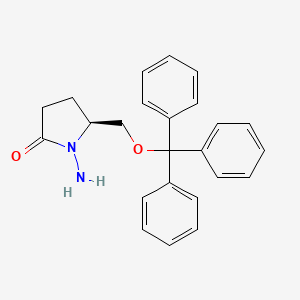
![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)
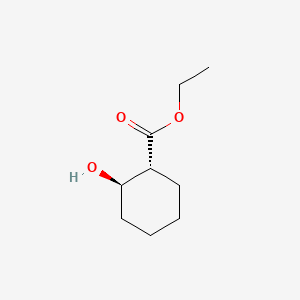
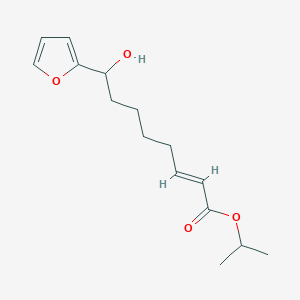
![1-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-ethanone hydrochloride](/img/structure/B3220132.png)
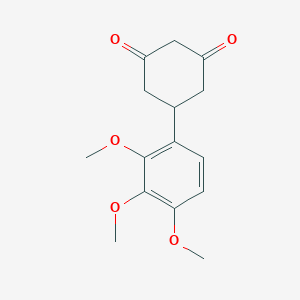
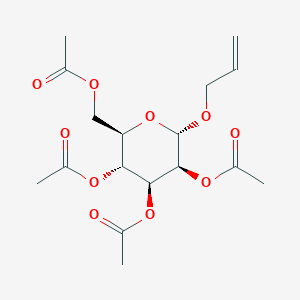
![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)